3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA
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Overview
Description
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA is a complex organic compound with the molecular formula C19H22BrN3O2S and a molecular weight of 436.4 g/mol. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a tert-butylphenoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA typically involves multiple steps, including the introduction of the bromine atom, the formation of the nicotinamide structure, and the attachment of the tert-butylphenoxy group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It may be used in the development of new materials or as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA include other brominated nicotinamide derivatives and compounds with tert-butylphenoxy groups. These compounds may share similar chemical properties but differ in their biological activities and applications.
Properties
Molecular Formula |
C19H22BrN3O2S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-tert-butylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22BrN3O2S/c1-19(2,3)14-4-6-16(7-5-14)25-9-8-22-18(26)23-17(24)13-10-15(20)12-21-11-13/h4-7,10-12H,8-9H2,1-3H3,(H2,22,23,24,26) |
InChI Key |
GKEFOMLLAPMGPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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